2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-2-3-12-8-13(26)22-15-23-24-16(25(12)15)28-9-14(27)21-11-6-4-10(5-7-11)17(18,19)20/h4-8H,2-3,9H2,1H3,(H,21,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGQLNSYBCRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The chemical structure of the compound can be represented as follows:
This compound features a triazolo-pyrimidine core with a thioether linkage and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines by targeting key signaling pathways such as the ERK signaling pathway. One study reported that derivatives exhibited IC50 values in the low micromolar range against MCF-7 and HCT-116 cell lines, suggesting potent antiproliferative activity .
Table 1: Anticancer Activity of Triazolo Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 3.91 | Tubulin polymerization inhibition |
| Compound 2 | HCT-116 | 0.53 | Induction of apoptosis |
| Compound 3 | A549 | 0.68 | Inhibition of ERK signaling |
Antimicrobial Activity
Triazolo derivatives are also noted for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial strains. A related study demonstrated that triazolo[4,3-a]pyrazine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Triazolo Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
The mechanism of action for this class of compounds often involves interaction with specific molecular targets such as receptors or enzymes, leading to modulation of cellular pathways. For example, triazolo derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival .
In particular, the compound's ability to induce apoptosis in cancer cells may be linked to its interference with cell cycle regulation and apoptotic signaling pathways.
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the effects of triazolo derivatives on MGC-803 gastric cancer cells revealed that treatment with these compounds resulted in significant G2/M phase arrest and apoptosis induction. The study highlighted the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors as pivotal mechanisms .
- Case Study on Antimicrobial Efficacy : Another study evaluated a series of triazolo compounds for their antibacterial properties against resistant strains. The results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly, paving the way for further development in antibiotic therapies .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
Core Diversity : The target compound’s triazolo[4,3-a]pyrimidine core differs from pyrrolo-thiazolo-pyrimidine (e.g., compound 8 ) and thiazolo[4,5-d]pyrimidine (e.g., compound 20 ), which incorporate additional fused rings. These structural variations likely influence electronic properties and binding affinities.
Substituent Effects :
- The 4-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-methoxyphenyl group in compound 8 , which may alter steric and electronic profiles.
- The thioacetamide moiety in the target differs from sulfonamide (Flumetsulam ) and carboxamide (patent compound ) functionalities, impacting solubility and target interactions.
Synthetic Methods : Conventional heterocyclization (compound 8 ) contrasts with microwave-assisted synthesis (compound 20 ), suggesting divergent scalability and efficiency.
Functional and Application Comparisons
- Pharmaceutical vs. Agrochemical Use : The target compound’s trifluoromethylphenyl group is common in drug candidates (e.g., patent compound ), while Flumetsulam’s sulfonamide group aligns with pesticidal applications .
- Bioactivity Clues : Compound 84 contains a dithiolane group linked to redox modulation, whereas the target’s propyl and trifluoromethyl groups suggest optimization for membrane permeability and metabolic stability.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity compared to polar sulfonamides (Flumetsulam ) or methoxy-substituted analogs .
Q & A
Q. What are the critical structural features of this compound that influence its biological activity?
The compound’s bioactivity is driven by three key structural elements:
- Triazolopyrimidine core : Provides a heterocyclic scaffold for interaction with enzymatic targets (e.g., kinase or protease active sites) .
- Thioether linkage (-S-) : Enhances metabolic stability compared to oxygen ethers and may facilitate covalent binding to cysteine residues in target proteins .
- 4-(Trifluoromethyl)phenyl acetamide : The electron-withdrawing trifluoromethyl group improves binding affinity to hydrophobic pockets in biological targets . Methodological Insight: Comparative studies of analogs (e.g., replacing the propyl group with methyl or ethyl) reveal that bulkier alkyl chains reduce solubility but improve target selectivity .
Q. What synthetic methodologies are applicable for synthesizing this compound and its analogs?
Synthesis typically involves:
- Step 1 : Construction of the triazolopyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones .
- Step 2 : Introduction of the thioether group using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Coupling the thioether intermediate with 4-(trifluoromethyl)aniline via carbodiimide-mediated amide bond formation . Key Consideration: Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s purity and structure?
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈F₃N₅O₂S) .
- HPLC with UV detection : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzyme inhibition kinetics of this compound?
- Assay Design : Use fluorescence-based or radiometric assays to measure IC₅₀ values against target enzymes (e.g., COX-2 or kinases). Include positive controls (e.g., celecoxib for COX-2) .
- Mechanistic Studies : Perform time-dependent inhibition assays to distinguish between competitive and non-competitive binding modes .
- Structural Validation : Co-crystallize the compound with the target enzyme for X-ray diffraction analysis to map binding interactions .
Q. What strategies address contradictions between computational predictions and experimental pharmacokinetic data?
- In Silico-Experimental Integration :
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR optimization involves:
- Systematic Analog Synthesis : Modify substituents on the triazolopyrimidine core (e.g., 5-propyl vs. 5-ethyl) and acetamide group (e.g., 4-CF₃ vs. 3-CF₃) .
- Bioactivity Profiling : Test analogs against a panel of related enzymes or cell lines to identify selectivity trends.
Table 1: Impact of Substituent Variations on Bioactivity
| Substituent (R) | Target IC₅₀ (nM) | Solubility (µg/mL) | Selectivity Index* |
|---|---|---|---|
| 5-Propyl, 4-CF₃ | 18 ± 2 | 12 | 15x |
| 5-Methyl, 4-CF₃ | 45 ± 5 | 35 | 8x |
| 5-Propyl, 3-CF₃ | 32 ± 4 | 9 | 3x |
| Selectivity Index = IC₅₀ (off-target)/IC₅₀ (target) |
Q. What methodological considerations are critical for resolving discrepancies in toxicity data across assays?
- Assay Standardization : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and exposure times (e.g., 48 hrs) .
- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS in microsomal incubation studies .
- Dose-Response Analysis : Compare LD₅₀ values from acute toxicity studies (rodents) with in vitro cytotoxicity (e.g., CC₅₀ in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
